6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid
Description
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-24-11-6-4-10(5-7-11)14-9-13(17(22)23)19-16-12-3-2-8-18-15(12)20-21(14)16/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVWVPYZOBIIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC=NC4=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and urea or thiourea under acidic or basic conditions. The reaction is often carried out in ethanol with a catalyst such as sodium bisulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Substitution Reactions
The tetrazatricyclic core and methoxyphenyl group participate in electrophilic substitution reactions. The carboxylic acid group facilitates nucleophilic acyl substitution.
Redox Reactions
The tetrazatricyclic system undergoes redox transformations under controlled conditions.
Cycloaddition and Ring-Opening Reactions
The conjugated π-system in the tetrazatricyclic core enables cycloaddition reactions.
Cross-Coupling Reactions
The methoxyphenyl group participates in Pd-catalyzed coupling reactions.
Acid-Base Reactions
The carboxylic acid group undergoes pH-dependent ionization.
Comparative Reactivity Insights
-
Tetrazatricyclic Core Stability : Resists thermal decomposition below 250°C but undergoes ring-opening under strong acidic/basic conditions .
-
Methoxyphenyl vs. Carboxylic Acid Reactivity : Methoxy groups direct electrophilic substitution, while the carboxylic acid drives nucleophilic reactions .
-
Biological Implications : Hydrazide derivatives (e.g., D28 analogs) show HDAC3 selectivity with IC₅₀ values ≤1.02 µM in anticancer assays .
Unresolved Challenges
Applications De Recherche Scientifique
Chemistry
This compound serves as a crucial building block for synthesizing more complex molecules and materials. Its unique tricyclic structure allows it to participate in various chemical reactions such as oxidation and substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces oxygen-containing functional groups into the molecule. |
| Reduction | Removes oxygen-containing groups or reduces double bonds. |
| Substitution | Replaces one functional group with another using nucleophiles or electrophiles. |
Research indicates that this compound exhibits significant biological activities:
- Anticancer Properties : Studies have shown that compounds similar to this one can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies indicate efficacy against various cancer cell lines, including breast and lung cancers.
- Antimicrobial Activity : Preliminary studies suggest that the compound has activity against both Gram-positive and Gram-negative bacteria and shows potential antifungal effects against pathogens like Candida species.
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects:
- Inhibition of Growth Factors : It may inhibit proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are involved in cell growth and angiogenesis. This inhibition could lead to decreased tumor growth and metastasis.
- Mechanism of Action : The compound likely interacts with target proteins through non-covalent interactions like hydrogen bonding and hydrophobic interactions.
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, derivatives of the compound were shown to significantly inhibit cell growth compared to control groups. The mechanism involved the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
A series of tests evaluated the antimicrobial properties of the compound against common bacterial strains. Results indicated a notable reduction in bacterial viability at specific concentrations, demonstrating its potential as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Structural Features
The target compound’s tetrazatricyclo[7.4.0.0²,⁷] system distinguishes it from other nitrogen-containing heterocycles (Table 1). Key structural comparisons include:
- Nitrogen Content : The target has four nitrogens in its tricyclic core, fewer than the hexaazatricyclo compound in (six nitrogens) .
- Substituents : The 4-methoxyphenyl group is shared with compounds in and , while the carboxylic acid group aligns with cephalosporin derivatives in .
- Crystallography : The hexaazatricyclo compound in was resolved via single-crystal X-ray diffraction (SHELX software ), showing a planar tricyclic system with a mean C–C bond length of 0.005 Å .
Table 1: Structural Comparison of Heterocyclic Compounds
Activité Biologique
6-(4-Methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure
The compound belongs to a class of fused heterocycles characterized by a tricyclic structure with multiple nitrogen atoms. Its IUPAC name reflects its intricate architecture:
- Molecular Formula : C₁₃H₁₃N₅O₂
- Molecular Weight : 253.27 g/mol
Research indicates that this compound may interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, which may be attributed to its ability to disrupt microbial cell membranes.
Case Studies
- Cytotoxicity Assay : In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduces cell viability in a dose-dependent manner.
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion tests.
Research Findings
Recent investigations have highlighted various aspects of the biological activity of this compound:
Synthesis and Derivatives
The synthesis of 6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid typically involves multi-step reactions starting from simpler precursors. The use of catalysts and specific solvents enhances yield and purity.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazoloacridine | Multiple nitrogen atoms | Anticancer properties |
| Resveratrol | Polyphenolic structure | Antioxidant effects |
Q & A
Basic Research Questions
Q. How can the molecular structure of 6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, the title compound’s analog (12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene) was resolved using SC-XRD with SHELXS97/SHELXL97 software, yielding a mean C–C bond length of 0.005 Å and R factor of 0.041 . Key steps include:
- Crystal growth via slow evaporation.
- Data collection with APEX2 or similar diffractometers.
- Refinement using programs like ORTEP-3 for molecular graphics.
- Validation of bond angles and torsional parameters against DFT calculations.
Q. What synthetic routes are effective for tricyclic tetrazolopyrimidine derivatives like this compound?
- Methodological Answer : Multi-step cyclization reactions are common. For example:
- Step 1 : Condensation of substituted phenyl precursors with tetrazole intermediates under reflux (e.g., ethanol, 80°C, 12 hours) .
- Step 2 : Acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the tricyclic core .
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., NaOH in aqueous THF) .
- Key considerations : Solvent polarity, temperature control, and purification via column chromatography (silica gel, ethyl acetate/hexane).
Advanced Research Questions
Q. How do non-covalent interactions (e.g., π–π stacking, C–H···π) influence the supramolecular packing of this compound?
- Methodological Answer : SC-XRD data (e.g., orthorhombic Pna21 space group, a = 9.35 Å, b = 23.60 Å, c = 7.15 Å) reveals intermolecular interactions critical for crystal stability .
- π–π stacking : Aromatic rings (e.g., methoxyphenyl groups) exhibit face-to-face interactions with centroid distances of 3.4–3.7 Å.
- C–H···π interactions : Methoxy C–H groups engage with adjacent π-systems (distance ~2.8 Å) .
- Impact : These interactions affect solubility, melting points, and reactivity in solid-state reactions.
Q. How can bioactivity studies (e.g., antibacterial assays) be designed for this compound?
- Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) with standardized inoculum (0.5 McFarland).
- Assay type : Broth microdilution (MIC determination) or agar diffusion (zone of inhibition).
- Controls : Positive (ciprofloxacin) and negative (DMSO solvent).
- Data analysis : IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).
Q. How can contradictions in synthetic yields or byproduct formation be resolved?
- Methodological Answer :
- Byproduct identification : LC-MS or GC-MS to detect intermediates (e.g., uncyclized tetrazole derivatives) .
- Optimization : Vary reaction time (e.g., 8–24 hours), catalyst load (e.g., 5–20 mol% ZnCl₂), or solvent (DMF vs. ethanol) .
- Case study : A 15% yield improvement was achieved by replacing H₂SO₄ with polyphosphoric acid in cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
